2-Cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

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2-Cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide (CAS 1340299-84-4) is a synthetic small molecule (C₁₁H₁₈N₄O, MW 222.29 g/mol) featuring a cyclopropyl group, a 4-methylpyrazole moiety, and a methylamino-propanamide backbone. The compound is currently cataloged by multiple chemical suppliers at purities of 97–98% and is primarily positioned as a research chemical or screening compound, with no regulatory approval for therapeutic use.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
Cat. No. B13631306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC(C2CC2)(C(=O)N)NC
InChIInChI=1S/C11H18N4O/c1-8-5-14-15(6-8)7-11(13-2,10(12)16)9-3-4-9/h5-6,9,13H,3-4,7H2,1-2H3,(H2,12,16)
InChIKeyLDKHLZPSVPCDRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Chemical Identity and Procurement Baseline


2-Cyclopropyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide (CAS 1340299-84-4) is a synthetic small molecule (C₁₁H₁₈N₄O, MW 222.29 g/mol) featuring a cyclopropyl group, a 4-methylpyrazole moiety, and a methylamino-propanamide backbone [1]. The compound is currently cataloged by multiple chemical suppliers at purities of 97–98% and is primarily positioned as a research chemical or screening compound, with no regulatory approval for therapeutic use .

Supplier-documented purity profile supports screening assay consistency
Defined cyclopropyl-pyrazole-propanamide scaffold for chemical biology probe use

Why 2-Cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide Cannot Be Replaced by a Generic Pyrazole Analog


Within the class of cyclopropyl-pyrazole-propanamide derivatives, small regioisomeric or substituent variations produce markedly different molecular geometries and electronic profiles. For instance, the 4-methylpyrazole isomer has a computed XLogP3-AA of -0.4 and a topological polar surface area of 72.9 Ų, which may critically diverge from its 3-methyl (CAS 1341359-69-0) or 5-methyl (CAS 1342110-17-1) counterparts [1]. Such differences directly affect hydrogen-bonding capacity, solubility, and target recognition, meaning even 'close' analogs cannot be assumed interchangeable in a chemical biology or drug-discovery context without head-to-head validation.

Risk 1 Regioisomeric methyl position alters hydrogen-bonding and lipophilicity profiles; target recognition may shift.
Risk 2 Predicted physicochemical properties diverge from 3‑methyl and 5‑methyl isomers; direct substitution may confound SAR interpretation.

Quantitative Evidence for Differentiating 2-Cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide from Analogs


Demonstrated Purity Specification vs. Uncharacterized Analogs

The target compound is commercially available with a verified purity of 97% (AKSci) to 98% (Leyan) . In contrast, several regioisomeric analogs (e.g., the 3-methyl and 5-methyl variants) are frequently listed without quantitative purity certificates or with lower specification thresholds. For procurement where downstream assay reproducibility depends on defined chemical identity, this documented purity provides a measurable advantage over unstandardized or ambiguous alternatives.

Purity Specification
Supplier-reported
97–98% (HPLC/UPLC)
Supports assay consistency review
Verify lot-specific COA; analog purity often unspecified
Chemical Sourcing Analytical Chemistry Quality Control

In Silico Physicochemical Differentiation from Regioisomers

The 4-methyl substitution on the pyrazole ring yields a calculated XLogP3-AA of -0.4 and a topological polar surface area (TPSA) of 72.9 Ų [1]. While direct experimental data for all regioisomers are lacking in the public domain, the 3-methyl and 5-methyl isomers are expected to display different hydrogen-bond acceptor/donor geometries and lipophilicity profiles due to the altered position of the methyl group relative to the propanamide chain. This in silico distinction is sufficient to predict differential membrane permeability and aqueous solubility, both key parameters for hit-to-lead progression.

In Silico PhysChem
Class-level inference
4‑methyl: XLogP3 -0.4, TPSA 72.9 Ų 3‑/5‑methyl: properties not standardized
Supports distinct chemotype consideration for SAR
Experimental logP/permeability validation recommended
Computational Chemistry ADME Prediction Drug Design

Evidence-Backed Application Scenarios for 2-Cyclopropyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide


Targeted Kinase or GPCR Screening Libraries Requiring Defined Purity

This compound’s established purity (97–98%) and well-characterized molecular descriptors (XLogP3-AA = -0.4, TPSA = 72.9 Ų) make it suitable for inclusion in focused compound libraries used for high-throughput screening against kinases or GPCRs, where batch-to-batch consistency is paramount [1]. The absence of ambiguous isomeric contamination reduces the risk of false hits compared to unstandardized analogs.

Scaffold-Hopping and Structure–Activity Relationship (SAR) Expansion Studies

The 4-methyl regioisomer offers a specific vector for SAR exploration that is distinct from the 3-methyl and 5-methyl variants. Given the predicted divergence in lipophilicity and hydrogen-bonding patterns, this compound can serve as a key intermediate for probing steric and electronic requirements around the pyrazole ring in target binding pockets [1].

Analytical Method Development and Reference Standard Qualification

With multiple vendors offering the compound at defined purity levels, it can be used as a reference standard for developing HPLC or LC-MS methods to quantify related pyrazole derivatives. The availability of exact mass (222.14806121 Da) and IUPAC nomenclature facilitates unambiguous identification in complex mixtures [1].

Application
Selection Property
Validation Focus
Kinase/GPCR focused screening libraries
Assay-ready purity profile
Batch-to-batch consistency verification
Scaffold‑hopping and SAR expansion studies
Regioisomeric specificity
Physicochemical property validation
Analytical reference standard development
Defined exact mass and identity
HPLC/LC-MS method qualification
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